molecular formula C10H12ClFN2O B1406936 5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine CAS No. 1502026-93-8

5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine

Cat. No.: B1406936
CAS No.: 1502026-93-8
M. Wt: 230.66 g/mol
InChI Key: QMCSDOFNFGCHIE-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, fluorine, and a piperidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method involves the reaction of 5-chloro-3-fluoropyridine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperidin-4-yloxy group can enhance its binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluoro-3-(piperidin-4-yloxy)pyridine
  • 3-Chloro-5-fluoro-2-(piperidin-4-yloxy)pyridine
  • 2-Chloro-3-fluoro-5-(piperidin-4-yloxy)pyridine

Uniqueness

5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms with a piperidin-4-yloxy group provides a distinct electronic environment that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

5-chloro-3-fluoro-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCSDOFNFGCHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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